molecular formula C11H10F3NO3S B2828973 (4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid CAS No. 1212484-57-5

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Cat. No. B2828973
CAS RN: 1212484-57-5
M. Wt: 293.26
InChI Key: HRJWRKHYLMJACA-JAVCKPHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, commonly known as TFM-TCA, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of drug discovery and development, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Chemical and Biological Applications of Thiazolidine Derivatives

Thiazolidine compounds, including thiazolidin-4-ones, have been identified as a versatile scaffold in the development of new drugs due to their significant biological activities. This section will explore these applications, excluding drug use, dosage, and side effects as per your requirements.

Therapeutic Effects and Chemical Chaperones

Thiazolidine derivatives have been examined for their role as chemical chaperones, which can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum stress. This mechanism is crucial for maintaining cellular proteostasis and has potential therapeutic applications in various diseases characterized by protein misfolding and aggregation (P. Kolb et al., 2015).

Anticancer Activity and QSAR Studies

Several studies have highlighted the anticancer potential of 4-thiazolidinones, emphasizing their role in the design of novel anticancer agents. QSAR (Quantitative Structure-Activity Relationship) studies have played a significant role in understanding the relationships between chemical structure and biological activity, leading to the development of new compounds with enhanced anticancer properties (O. Devinyak et al., 2013).

Pharmacophore in Medicinal Chemistry

The thiazolidin-4-one core has been recognized as a pharmacophore in medicinal chemistry, offering a privileged scaffold for drug development. Recent studies have focused on its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This review presents a comprehensive overview of the biological activities of thiazolidin-4-ones and discusses the influence of different substituents on their activity (Dominika Mech et al., 2021).

Green Chemistry and Synthesis

The synthesis and functionalization of 1,3-thiazolidin-4-ones have been explored, with a focus on green chemistry methodologies. This approach aims to develop sustainable and environmentally friendly synthetic routes, highlighting the pharmacological importance of thiazolidin-4-one derivatives in medicinal chemistry (Jonas da Silva Santos et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The interaction between carboxylic acids, including thiazolidine-4-carboxylic acids, and biocatalysts has been studied to understand the inhibitory effects on microbes used in the production of biorenewable chemicals. This research is essential for developing strategies to improve microbial tolerance and industrial performance (L. Jarboe et al., 2013).

properties

IUPAC Name

(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWRKHYLMJACA-JAVCKPHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.